Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate

Catalog No.
S14029836
CAS No.
M.F
C13H16N2O2
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate

Product Name

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3

InChI Key

RZRWZNRJBFLXSC-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CNC2=CC=CC=C21)C(=O)OC

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate is an organic compound that belongs to the class of indole derivatives. The compound features a methylamino group and an indole ring, which is a significant structural motif in many natural products and pharmaceuticals. Indole derivatives are recognized for their diverse biological activities, including roles in medicinal chemistry and drug development. This compound is particularly noted for its potential applications in therapeutic contexts due to its unique structural characteristics and biological properties .

, including:

  • Oxidation: This compound can be oxidized to yield different products depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify the functional groups present, often utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions are prevalent due to the presence of the indole ring, allowing for the introduction of various substituents through reagents like halogens or nitrating agents .

Major Products Formed

The outcomes of these reactions can vary widely; for instance, oxidation may lead to carboxylic acids, while reduction could yield amines.

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate exhibits significant biological activity, making it a subject of interest in pharmacological research. It has been studied for potential antiviral and anticancer properties. The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, which can result in various biological effects. Its unique structure allows it to influence multiple biological pathways, enhancing its therapeutic potential .

The synthesis of methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate can be achieved through several methods:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indole derivatives.
  • Alkylation Reactions: Methylation of appropriate indole derivatives can introduce the methylamino group, facilitating the formation of the final product.
  • Optimized Industrial Methods: For large-scale production, optimized reaction conditions are employed to maximize yield and purity, although specific industrial methods may vary based on application needs .

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate has a wide range of applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activities, including antiviral and anticancer effects.
  • Medicine: Explored for therapeutic applications in treating various diseases.
  • Industry: Utilized in developing new materials and chemical processes .

Studies on methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate have focused on its interactions with various biological targets. These studies aim to elucidate how the compound affects specific pathways and cellular mechanisms. Understanding these interactions is crucial for assessing its potential therapeutic applications and optimizing its use in drug development .

Several compounds share structural similarities with methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-3-(1H-indol-3-yl)propanoateSimilar indole structureDifferent functional groups
(S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl esterIndole derivativeVariation in stereochemistry
N-Methyl-D-tryptophan Methyl EsterContains an additional methyl groupKnown for its role in neurotransmission

Uniqueness

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate is distinguished by its specific combination of functional groups and resultant biological activities. This uniqueness contributes to its potential as a therapeutic agent compared to other similar compounds .

Classical Organic Synthesis Approaches

Classical synthesis of methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate relies on multi-step protocols involving esterification, reductive amination, and indole ring formation. A foundational method involves starting with L-tryptophan or its analogs. For instance, esterification of the carboxylic acid group can be achieved using chlorotrimethylsilane (TMSCl) and methanol, which selectively activates the carboxyl group without affecting other functional groups. This approach yields methyl esters in high purity, as demonstrated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

The Fischer indole synthesis represents another classical route. A patent detailing the preparation of L-N-Boc-tryptophan methyl ester outlines a cyclization strategy using L-2-aminoadipic acid, followed by esterification with trimethylsilyl diazomethane and subsequent indole formation via palladium-catalyzed Heck coupling. This method ensures chirality retention, critical for biological activity, but requires careful handling of air-sensitive reagents like lithium triethylborohydride during carbonyl reduction.

Key challenges in classical approaches include side reactions during N-methylation and indole functionalization. For example, direct methylation of the amine group using methyl iodide often produces quaternary ammonium salts as byproducts, necessitating purification via column chromatography.

Novel Catalytic Strategies for Indole-Alkaloid Functionalization

Recent advances focus on streamlining synthesis through catalytic domino reactions. A one-pot reductive amination protocol using methyl esters as electrophiles has shown promise. This method combines TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)-catalyzed amidation with zinc acetate/phenylsilane-mediated reduction, enabling direct conversion of methyl esters to secondary amines without isolating intermediates. Applied to indole derivatives, this strategy could simplify the introduction of the methylamino group while preserving the ester functionality.

Isotopic reductive amination, as demonstrated for tryptophan metabolites, offers another innovative pathway. Using formaldehyde-d₂ and sodium cyanoborohydride, researchers achieved selective N-methylation with a mass shift of +4 Da, confirmed by MS/MS fragmentation patterns. Adapting this to methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate synthesis could enable precise labeling for metabolic studies.

Palladium-catalyzed cross-coupling reactions, such as those employed in Heck reactions, facilitate indole-aryl bond formation under mild conditions. For example, coupling iodoaniline with pyrrolidinone intermediates yields the target compound with >90% enantiomeric excess (ee) when chiral ligands are used.

Green Chemistry Considerations in Scale-Up Processes

Sustainable synthesis of methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate emphasizes solvent reduction, catalyst recycling, and energy efficiency. The TMSCl-mediated esterification method minimizes waste by avoiding traditional acid catalysts like HCl gas, which require neutralization and generate salt byproducts. Methanol serves both as a reagent and solvent, reducing the overall environmental footprint.

Domino reactions significantly improve atom economy. The TBD/zinc acetate system achieves 71–99% yields for tertiary and secondary amines, respectively, while eliminating separate amidation and reduction steps. Additionally, phenylsilane as a reductant offers safer handling compared to hydrogen gas.

Solvent-free mechanochemical approaches, though not yet applied to this compound, hold potential for large-scale production. Ball-milling indole precursors with methylating agents could circumvent solubility issues and reduce reaction times.

Enzymatic Targets and Modulation of Tryptophan-Derived Systems

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate represents a structurally modified derivative of tryptophan that exhibits distinct enzymatic interactions within biological systems [1]. This compound's methylated ester configuration influences its interaction with key enzymes involved in tryptophan metabolism, particularly affecting the activity of tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase [2] [3].

The compound demonstrates significant modulation of tryptophan-derived enzymatic systems through its interaction with N-methyltryptophan oxidase, a flavoenzyme that catalyzes the oxidative demethylation of N-methyl-L-tryptophan with a catalytic rate constant of 4600 min⁻¹ [4]. Research indicates that this enzyme exhibits substrate specificity for secondary amino acids, with the methylamino group of the compound serving as a crucial recognition element [4].

Enzymatic studies have revealed that methyl ester derivatives of tryptophan exhibit altered kinetic parameters compared to their parent amino acid . The compound's interaction with aromatic amino acid decarboxylase is particularly noteworthy, as the methylation pattern affects substrate binding affinity and catalytic efficiency [6]. The presence of the methylamino group introduces steric considerations that influence enzyme-substrate interactions, potentially leading to modified metabolic flux through tryptophan-dependent pathways [3].

Table 1: Enzymatic Interactions of Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate

EnzymeSubstrate SpecificityCatalytic ActivityKinetic Parameter
N-methyltryptophan oxidaseHigh for N-methyl derivatives4600 min⁻¹kcat = 4600 min⁻¹ [4]
Tryptophan 2,3-dioxygenaseModerate for methylated substratesVariableKm = 190 µM for L-Trp [7]
Aromatic amino acid decarboxylaseLow for ester derivativesReducedActivity dependent on cofactor availability [6]
Indoleamine 2,3-dioxygenaseSubstrate inhibition observedConcentration-dependentKm = 20-50 µM for L-Trp [7]

The compound's structural modifications result in altered substrate channeling through the tryptophan synthase complex, which normally facilitates the diffusion of indole intermediates through a 25 Ångström hydrophobic channel [8]. The methylamino and ester functionalities disrupt this normal channeling process, potentially leading to alternative metabolic outcomes [8].

Tryptophan-Kynurenine Pathway Interplay

The interaction between methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate and the kynurenine pathway represents a complex biochemical relationship that influences multiple downstream metabolic processes [9] [2]. The compound's structural similarity to tryptophan allows it to interface with key enzymes in the kynurenine cascade while exhibiting distinct regulatory properties [10].

Indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase serve as the primary entry points for tryptophan catabolism into the kynurenine pathway, catalyzing the oxidative cleavage of the indole ring to produce N-formylkynurenine [2] [7]. The methylated derivative demonstrates competitive inhibition characteristics with these enzymes, particularly affecting the rate-limiting step of kynurenine formation [3].

Research findings indicate that the compound influences kynurenine pathway flux through multiple mechanisms [10]. The methylamino group affects substrate binding affinity to indoleamine 2,3-dioxygenase, with studies showing altered kinetic parameters compared to native tryptophan [11]. The compound exhibits preferential binding to indoleamine 2,3-dioxygenase 2, which demonstrates higher substrate specificity for methylated tryptophan derivatives [11].

The kynurenine pathway's downstream metabolites, including kynurenic acid and quinolinic acid, show altered production patterns in the presence of methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate [10]. Kynurenine aminotransferase activity is particularly affected, with the compound serving as both substrate and modulator of this pyridoxal 5'-phosphate-dependent enzyme [7].

Table 2: Kynurenine Pathway Enzyme Interactions and Metabolite Production

Pathway ComponentNormal Km (µM)Modified ActivityMetabolite Production
Indoleamine 2,3-dioxygenase 120-50Competitive inhibitionReduced N-formylkynurenine [7]
Tryptophan 2,3-dioxygenase190Substrate stabilizationEnhanced tetramer formation [3]
Kynurenine aminotransferase A960-4700Altered specificityModified kynurenic acid [7]
Kynurenine 3-monooxygenase14-25Substrate competitionReduced 3-hydroxykynurenine [7]
Quinolinate phosphoribosyltransferase21.6UnaffectedNormal nicotinamide adenine dinucleotide [7]

The compound's interaction with the kynurenine pathway extends to the regulation of nicotinamide adenine dinucleotide biosynthesis, where quinolinic acid serves as a precursor [7]. The modified flux through the pathway influences the production of this essential coenzyme, with implications for cellular energy metabolism and redox homeostasis [12].

Gut-Brain Axis Communication Dynamics

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate plays a significant role in gut-brain axis communication through its interactions with microbial tryptophan metabolism and subsequent neuroactive metabolite production [13] [14]. The compound's structural characteristics allow it to traverse the intestinal barrier and influence both local and systemic biochemical processes [15].

The gut microbiota's capacity to metabolize tryptophan derivatives, including methylated compounds, contributes to the production of neuroactive metabolites that influence central nervous system function [13]. Bacterial species such as Clostridium sporogenes and Bacteroides thetaiotaomicron demonstrate specific enzymatic capabilities for processing methylated tryptophan derivatives, producing indole-based metabolites that serve as signaling molecules in gut-brain communication [16] [14].

Research has identified multiple pathways through which the compound influences gut-brain axis dynamics [17]. The aryl hydrocarbon receptor serves as a key mediator, responding to indole derivatives produced from the compound's metabolism [18]. This receptor activation triggers transcriptional changes that affect both intestinal immune responses and neuroinflammatory processes [17].

The compound's metabolism by gut microbiota generates specific indole derivatives that exhibit distinct biological activities [15]. Indole-3-propionic acid, a metabolite that can be derived from tryptophan derivatives, demonstrates neuroprotective properties and influences hippocampal neurogenesis [19] [17]. The methylamino group modification affects the metabolic pathway leading to this protective metabolite [19].

Table 3: Gut-Brain Axis Metabolite Production and Signaling

MetaboliteMicrobial ProducerConcentration RangeBiological Effect
Indole-3-propionic acidClostridium sporogenes1-10 µM in serumNeuroprotective signaling [19]
Indole-3-acetic acidLactobacillus speciesVariableGut barrier function [20]
Indole-3-aldehydeBacteroides speciesTissue-dependentAryl hydrocarbon receptor activation [18]
TryptamineRuminococcus gnavusLow micromolarSerotonin pathway modulation [20]

The compound influences serotonin synthesis and metabolism within the gut-brain axis through its interaction with tryptophan hydroxylase and aromatic amino acid decarboxylase [13]. The methylated structure affects substrate availability for serotonin production, with implications for both enteric and central nervous system serotonin levels [21].

Vagal nerve communication represents another critical pathway through which the compound influences gut-brain signaling [13]. The compound's metabolites can activate vagal afferent neurons, transmitting signals to the central nervous system that influence mood, cognition, and metabolic regulation [22]. This communication pathway is particularly sensitive to changes in gut microbial composition and metabolic activity [23].

The blood-brain barrier permeability of methylated tryptophan derivatives differs from that of native tryptophan, affecting the compound's ability to directly influence central nervous system processes [24]. Research indicates that the ester modification enhances lipophilicity, potentially facilitating transport across biological membranes .

Neuropharmacological Implications via Kynurenic Acid Modulation

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate demonstrates significant neuropharmacological activity through modulation of the kynurenine pathway, particularly influencing kynurenic acid biosynthesis and metabolism [1] [2]. This compound acts as a metabolic precursor that undergoes transformation to enhance kynurenic acid levels in both plasma and brain tissue, with concentrations ranging from 1-10 µM showing optimal efficacy in experimental models [1] [2].

The primary neuropharmacological mechanism involves competitive inhibition of indoleamine 2,3-dioxygenase (IDO1), with a reported inhibition constant (Ki) of 19 µM [3]. This inhibition results in a significant reduction of the kynurenine/tryptophan ratio, effectively redirecting tryptophan metabolism toward the kynurenic acid biosynthetic pathway [1] [2]. In human blood cell studies, concentrations of 5-100 µM demonstrated substantial increases in kynurenic acid levels while concurrently reducing pro-inflammatory kynurenine metabolites [1] [2].

Kynurenic acid, the primary active metabolite, functions as a potent antagonist of alpha-7 nicotinic acetylcholine receptors and N-methyl-D-aspartate (NMDA) receptors [4] [5]. Research utilizing rat brain slice preparations demonstrated that concentrations of 10-50 µM of the parent compound resulted in enhanced alpha-7 nicotinic receptor antagonism, leading to neuroprotective effects against excitotoxicity [4] [5]. This mechanism is particularly relevant in neurodegenerative conditions where glutamate excitotoxicity contributes to neuronal damage.

Behavioral studies in rodent models revealed that methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate administration at doses of 25-100 µM improved contextual memory and spatial discrimination through kynurenic acid-mediated pathways [6]. The compound's ability to cross the blood-brain barrier and undergo enzymatic conversion to kynurenic acid provides sustained neuroprotective effects, particularly in models of stroke and brain injury [6].

Neuropharmacological ParameterConcentration RangeExperimental ModelPrimary Effect
Kynurenic acid elevation1-10 µMMouse plasma/tissueIncreased brain KYNA levels
IDO1 inhibition19 µM (Ki value)Purified enzyme assaysCompetitive inhibition
Alpha-7 receptor antagonism10-50 µMRat brain slicesEnhanced neuroprotection
Memory enhancement25-100 µMBehavioral testingImproved cognitive function

Immunomodulatory Effects through IDO-Related Pathways

The immunomodulatory properties of methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate are primarily mediated through its interaction with the indoleamine 2,3-dioxygenase pathway, which plays a crucial role in immune tolerance and inflammatory responses [7] [8]. The compound demonstrates potent IDO1 enzyme inhibition with a Ki value of 19 µM, positioning it as a highly effective immunomodulator [3] [9].

IDO1 inhibition by this compound results in reversal of T-cell suppression mediated by IDO-expressing dendritic cells [3] [9]. In human dendritic cell cultures, concentrations of 10-100 µM effectively restored T-cell proliferation and activation, reversing the immunosuppressive effects typically observed in tumor microenvironments [3] [9]. This mechanism is particularly significant in cancer immunotherapy applications, where IDO-mediated immune suppression represents a major obstacle to effective treatment.

The compound's immunomodulatory effects extend to cytokine production modulation, with studies demonstrating altered interleukin patterns following treatment [7] [10]. T-cell proliferation assays revealed that concentrations of 25-150 µM significantly enhanced production of pro-inflammatory cytokines while reducing regulatory T-cell activity [7] [10]. This dual effect contributes to immune tolerance prevention and enhanced anti-tumor immune responses.

Aryl hydrocarbon receptor (AhR) activation represents an additional immunomodulatory mechanism [11] [12]. The compound acts as a ligand for AhR, promoting nuclear translocation and subsequent transcriptional activation of immune-regulatory genes [11] [12]. This pathway is particularly important for modulating inflammatory responses and maintaining immune homeostasis.

Mouse tumor models demonstrated that systemic administration of methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate at doses of 50-200 mg/kg resulted in enhanced anti-tumor immune responses through combined IDO inhibition and AhR activation [7] [8]. The compound's dual mechanism of action provides synergistic immunomodulatory effects, making it particularly promising for autoimmune disease treatment and transplant rejection prevention.

Immunomodulatory MechanismTarget ConcentrationCellular ModelPrimary Outcome
IDO1 enzyme inhibition19 µM (Ki)Purified enzymeTryptophan metabolism shift
T-cell activation10-100 µMDendritic cell culturesProliferation enhancement
Cytokine modulation25-150 µMT-cell assaysInflammatory balance
AhR activation50-200 µMImmune cell culturesTranscriptional regulation

Antioxidant and Cytoprotective Properties in Oxidative Stress Models

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate exhibits potent antioxidant and cytoprotective properties through multiple mechanisms, including direct free radical scavenging and cellular membrane stabilization [13] [14]. The compound's indole ring structure provides the chemical foundation for its antioxidant activity, with the methylamino substituent enhancing its electron-donating capacity [13] [14].

Free radical scavenging activity was demonstrated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, where concentrations of 0.025 mg/mL showed significant antioxidant capacity [13] [14]. The compound's scavenging efficiency was comparable to established antioxidants such as vitamin E and Trolox, with the ability to neutralize multiple types of reactive oxygen species including hydroxyl radicals, superoxide anions, and peroxyl radicals [13] [14].

Cytoprotective effects were extensively studied using red blood cell hemolysis models, where the compound demonstrated remarkable protective capacity against oxidative damage [13] [14]. At concentrations of 0.025 mg/mL, methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate provided protection against 2,2'-azobis(2-methylpropionamidine) dihydrochloride-induced oxidative hemolysis, with cytoprotective activity reaching 92% efficiency [13] [14].

The compound's membrane stabilization properties contribute significantly to its cytoprotective effects [13] [14]. Studies using membrane interaction models revealed that concentrations of 25-200 µM effectively stabilized cellular membranes against oxidative stress-induced damage [13] [14]. This mechanism involves both direct antioxidant activity and enhancement of membrane integrity through lipid peroxidation inhibition.

Cellular oxidative stress models demonstrated that the compound provides protection against various oxidative insults [15] [16]. In neuronal culture systems, concentrations of 10-100 µM significantly reduced markers of oxidative damage, including lipid peroxidation products and protein carbonylation [15] [16]. The compound's ability to maintain cellular ATP levels and prevent mitochondrial membrane potential loss suggests protective effects on cellular energy metabolism.

Comparative antioxidant assays revealed that methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate at concentrations of 0.1-1 mg/mL exhibited antioxidant capacity comparable to established therapeutic antioxidants [15] [17]. The compound's dual mechanism of action—combining direct radical scavenging with membrane stabilization—provides comprehensive cellular protection against oxidative stress-related damage.

Antioxidant MechanismEffective ConcentrationExperimental ModelProtection Level
DPPH radical scavenging0.025 mg/mLCell-free assays38% scavenging
Hemolysis protection0.025 mg/mLRBC models92% cytoprotection
Membrane stabilization25-200 µMMembrane studiesSignificant protection
Cellular protection10-100 µMOxidative stress modelsATP maintenance

The compound's structure-activity relationship reveals that the presence of the unsubstituted indole nitrogen atom and the methylamino substituent at the 2-position are crucial for optimal antioxidant activity [13] [14]. The indole ring system provides the primary site for electron donation, while the methylamino group enhances the compound's ability to stabilize resulting radical intermediates through resonance stabilization [13] [14].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

232.121177757 g/mol

Monoisotopic Mass

232.121177757 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types